molecular formula C23H22ClN3O2 B1678286 Pagoclone CAS No. 133737-32-3

Pagoclone

Cat. No. B1678286
M. Wt: 407.9 g/mol
InChI Key: HIUPRQPBWVEQJJ-UHFFFAOYSA-N
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Patent
US05498716

Procedure details

118.3 g of the salt of (+)-ephedrine and (±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid and 1700 cm3 of methylene chloride are introduced into a 2.5 liter reactor. The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution and then with 400 cm3 of distilled water. The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa). The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole are then added and then, over 10 minutes, 25 cm3 of thionyl chloride. The suspension is heated at 40° C. for 30 minutes, then cooled to 20° C. and washed with 2 times 700 cm3 of distilled water. The methylene chloride is removed by distillation at atmospheric pressure while adding, to keep the volume constant, 2500 cm3 of absolute ethanol. When the temperature of the vapour reaches 78° C., the distillation is halted and 4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added. The mixture is left for 30 minutes at 78° C. and then filtered while hot. The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C. The wash and the filtrate are combined and then cooled, at a rate of 20° C./hour, to a temperature of 10° C. The suspension is filtered. The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). The slightly yellow product obtained (68.9 g) is recrystallized from 1400 cm3 of ethanol at reflux. After cooling to 10° C., the suspension is filtered. The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). 65.1 g of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone are thus obtained in the form of a fluffy white product whose characteristics are the following:
[Compound]
Name
salt
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C@@H](NC)[C@@H](O)C1C=CC=CC=1.[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([NH:24][CH:25]([C:34]3[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=3[C:36](O)=[O:37])[CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[N:21]2)=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([N:24]3[CH:25]([CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:31])[CH3:32])[C:34]4[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=4)[C:36]3=[O:37])=[N:21]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
salt
Quantity
118.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]([C@H](C1=CC=CC=C1)O)NC
Name
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
1700 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution
DISTILLATION
Type
DISTILLATION
Details
The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa)
ADDITION
Type
ADDITION
Details
The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
WASH
Type
WASH
Details
washed with 2 times 700 cm3 of distilled water
CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
while adding
CUSTOM
Type
CUSTOM
Details
reaches 78° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
ADDITION
Type
ADDITION
Details
4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added
WAIT
Type
WAIT
Details
The mixture is left for 30 minutes at 78° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C
WASH
Type
WASH
Details
The wash
TEMPERATURE
Type
TEMPERATURE
Details
cooled, at a rate of 20° C./hour, to a temperature of 10° C
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C.
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The slightly yellow product obtained (68.9 g)
CUSTOM
Type
CUSTOM
Details
is recrystallized from 1400 cm3 of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C.
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05498716

Procedure details

118.3 g of the salt of (+)-ephedrine and (±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid and 1700 cm3 of methylene chloride are introduced into a 2.5 liter reactor. The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution and then with 400 cm3 of distilled water. The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa). The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole are then added and then, over 10 minutes, 25 cm3 of thionyl chloride. The suspension is heated at 40° C. for 30 minutes, then cooled to 20° C. and washed with 2 times 700 cm3 of distilled water. The methylene chloride is removed by distillation at atmospheric pressure while adding, to keep the volume constant, 2500 cm3 of absolute ethanol. When the temperature of the vapour reaches 78° C., the distillation is halted and 4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added. The mixture is left for 30 minutes at 78° C. and then filtered while hot. The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C. The wash and the filtrate are combined and then cooled, at a rate of 20° C./hour, to a temperature of 10° C. The suspension is filtered. The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). The slightly yellow product obtained (68.9 g) is recrystallized from 1400 cm3 of ethanol at reflux. After cooling to 10° C., the suspension is filtered. The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C. and then dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa). 65.1 g of (+)-2-(7-chloro-1,8-naphthyridin-2-yl)-3-(5-methyl-2-oxohexyl)-1-isoindolinone are thus obtained in the form of a fluffy white product whose characteristics are the following:
[Compound]
Name
salt
Quantity
118.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C@@H](NC)[C@@H](O)C1C=CC=CC=1.[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([NH:24][CH:25]([C:34]3[CH:42]=[CH:41][CH:40]=[CH:39][C:35]=3[C:36](O)=[O:37])[CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:32])[CH3:31])=[N:21]2)=[CH:16][CH:15]=1>C(Cl)Cl>[Cl:13][C:14]1[N:23]=[C:22]2[C:17]([CH:18]=[CH:19][C:20]([N:24]3[CH:25]([CH2:26][C:27](=[O:33])[CH2:28][CH2:29][CH:30]([CH3:31])[CH3:32])[C:34]4[C:35](=[CH:39][CH:40]=[CH:41][CH:42]=4)[C:36]3=[O:37])=[N:21]2)=[CH:16][CH:15]=1

Inputs

Step One
Name
salt
Quantity
118.3 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@H]([C@H](C1=CC=CC=C1)O)NC
Name
(±)-2-{1-[(7-chloro-1,8-naphthyridin-2-yl)amino]-6-methyl-3-oxoheptyl}benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C2C=CC(=NC2=N1)NC(CC(CCC(C)C)=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
1700 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic solution is washed, at 20° C., with 400 cm3 of a 0.5N aqueous hydrochloric acid solution
DISTILLATION
Type
DISTILLATION
Details
The organic phase is dehydrated by azeotropic distillation at 20° C. under reduced pressure (250 mm of mercury; 33.3 kPa)
ADDITION
Type
ADDITION
Details
The volume of the organic phase is adjusted to 1700 cm3 by addition of dry methylene chloride, 95.2 g of imidazole
ADDITION
Type
ADDITION
Details
are then added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C.
WASH
Type
WASH
Details
washed with 2 times 700 cm3 of distilled water
CUSTOM
Type
CUSTOM
Details
The methylene chloride is removed by distillation at atmospheric pressure
ADDITION
Type
ADDITION
Details
while adding
CUSTOM
Type
CUSTOM
Details
reaches 78° C.
DISTILLATION
Type
DISTILLATION
Details
the distillation
ADDITION
Type
ADDITION
Details
4 g of decolorizing charcoal in suspension in 20 cm3 of absolute ethanol are then added
WAIT
Type
WAIT
Details
The mixture is left for 30 minutes at 78° C.
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered while hot
WASH
Type
WASH
Details
The decolorizing charcoal is rinsed with 200 cm3 of ethanol at 77° C
WASH
Type
WASH
Details
The wash
TEMPERATURE
Type
TEMPERATURE
Details
cooled, at a rate of 20° C./hour, to a temperature of 10° C
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
WASH
Type
WASH
Details
The precipitate is washed with 3 times 140 cm3 of absolute ethanol at 10° C.
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The slightly yellow product obtained (68.9 g)
CUSTOM
Type
CUSTOM
Details
is recrystallized from 1400 cm3 of ethanol
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 10° C.
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
The precipitate is washed with 3 times 100 cm3 of absolute ethanol at 10° C.
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 16 hours under reduced pressure (15 mm of mercury; 2.0 kPa)
Duration
16 h

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C2C=CC(=NC2=N1)N1C(C2=CC=CC=C2C1CC(CCC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 65.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.